3-Ethylheptane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

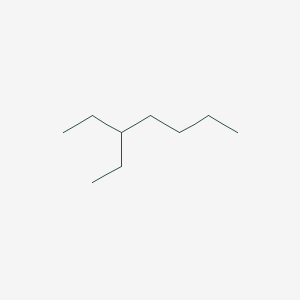

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-7-8-9(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVQKOKKLWHNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871242 | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3-Ethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15869-80-4, 73507-01-4 | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Research on 3 Ethylheptane

Theoretical Frameworks in Branched Alkane Chemistry

The study of branched alkanes like 3-ethylheptane is grounded in several key theoretical frameworks that seek to explain and predict their behavior. These frameworks are essential for understanding the stability, physical properties, and reactivity of these molecules.

One such framework is the concept of protobranching , which addresses the observation that branched alkanes are generally more stable than their straight-chain isomers. This increased stability is attributed to a greater number of stabilizing 1,3-alkyl-alkyl group interactions. Electron correlation is a significant factor in this phenomenon. The more compact structure of branched alkanes decreases the molecular surface area per atom, leading to lower energy and consequently, greater stability.

Another powerful tool is the Quantitative Structure-Property Relationship (QSPR) . QSPR models are statistical models that correlate the chemical structure of a molecule with its various properties. For branched alkanes, QSPR can be used to predict properties such as boiling point, viscosity, and enthalpy of formation based on topological descriptors that quantify aspects of the molecular structure. These models are invaluable for screening large numbers of compounds and for gaining insights into the structural features that govern specific properties.

Furthermore, the study of intramolecular forces is crucial for understanding the conformation and reactivity of branched alkanes. While van der Waals forces are the primary intermolecular forces, intramolecular steric and electronic effects also play a significant role. In branched alkanes, the arrangement of alkyl groups can lead to steric hindrance, which can influence the molecule's preferred conformation and the accessibility of certain atoms for reaction.

Significance of this compound as a Model Hydrocarbon

In the study of hydrocarbon behavior, this compound is often used as a reference compound. Its well-defined structure and properties make it a useful standard in analytical techniques such as gas chromatography. Research on the thermophysical and thermochemical properties of this compound contributes to comprehensive databases that are essential for chemical engineering and process design.

The presence of an ethyl branch on the heptane (B126788) backbone influences its physical properties, such as boiling point and density, in predictable ways that align with theoretical models of intermolecular forces. For instance, the branching in this compound leads to a more compact structure compared to its linear isomer, n-nonane, which affects the strength of van der Waals forces and results in a lower boiling point. The study of such isomers is crucial for understanding the behavior of complex hydrocarbon mixtures like gasoline and jet fuel. In some cases, this compound is included as a component in surrogate fuel mixtures designed to mimic the combustion behavior of real-world fuels. asme.org

The reactivity of alkanes is generally low due to the strength and non-polar nature of their C-C and C-H bonds. However, the presence of branching, as seen in this compound, introduces nuances to their chemical reactions. The ethyl group at the third position creates a tertiary carbon atom, which can influence the molecule's reactivity in processes like combustion and halogenation.

While detailed kinetic studies specifically on this compound are less common than for some of its isomers, its behavior can be inferred from the extensive research on similar branched alkanes. For example, studies on the combustion of 3-methylheptane (B165616), a close structural relative, provide insights into the reaction pathways that would also be relevant to this compound. The presence of a tertiary C-H bond can affect the initial hydrogen abstraction reactions during combustion, influencing the subsequent radical chain reactions.

The typical reactions of this compound include:

Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water. The efficiency and byproducts of this reaction are of great interest in the development of cleaner fuels.

Oxidation: Under controlled conditions with strong oxidizing agents, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. evitachem.com

Substitution: In the presence of ultraviolet light, this compound can undergo halogenation, where hydrogen atoms are replaced by halogen atoms. evitachem.com The selectivity of this reaction is influenced by the different types of C-H bonds present in the molecule.

By studying the subtle differences in reactivity between this compound and its various isomers, chemists can build more accurate models to predict the behavior of the vast array of hydrocarbons found in petroleum and biofuels.

Compound Data

Below are tables detailing some of the key physicochemical properties of the compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H20 |

| IUPAC Name | This compound |

| CAS Number | 15869-80-4 |

| Molar Mass | 128.26 g/mol |

| Boiling Point | 143.2 °C |

| Melting Point | -114.9 °C |

| Aqueous Solubility | 2.198 x 10⁻⁴ g/L |

Data sourced from multiple references. nih.gov

Reaction Kinetics and Mechanistic Investigations of 3 Ethylheptane

Oxidation Pathways and Products

The oxidation of 3-ethylheptane, a saturated hydrocarbon, involves the breaking of C-H and C-C bonds and the introduction of oxygen-containing functional groups. The course of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Reactions with Strong Oxidizing Agents (e.g., Permanganate (B83412), Chromic Acid)

Strong oxidizing agents, such as potassium permanganate (KMnO4) and chromic acid (H2CrO4), are capable of oxidizing alkanes, although typically under vigorous conditions. For branched alkanes like this compound, the tertiary C-H bond is the most likely site of initial attack due to its lower bond dissociation energy compared to secondary and primary C-H bonds.

With potassium permanganate, the reaction likely proceeds through a radical mechanism, initiated by the abstraction of the hydrogen atom from the tertiary carbon (C-3). This would form a tertiary alkyl radical, which is then further oxidized. Under harsh conditions (e.g., heat, concentrated KMnO4), extensive oxidation can lead to the cleavage of C-C bonds.

Chromic acid oxidation of alkanes also targets the most reactive C-H bonds. The reaction with this compound would be expected to yield a tertiary alcohol, 3-ethylheptan-3-ol, as the initial product. Further oxidation of this tertiary alcohol is generally resistant under typical chromic acid conditions. However, forcing conditions could lead to the cleavage of the carbon skeleton.

Table 1: Expected Major Initial Products from the Oxidation of this compound with Strong Oxidizing Agents

| Oxidizing Agent | Major Initial Product |

| Potassium Permanganate (KMnO4) | 3-Ethylheptan-3-ol |

| Chromic Acid (H2CrO4) | 3-Ethylheptan-3-ol |

Formation of Oxygenated Derivatives (Alcohols, Aldehydes, Carboxylic Acids)

The formation of a range of oxygenated derivatives is characteristic of alkane oxidation.

Alcohols: As mentioned, the primary product from the oxidation of this compound with strong oxidizing agents is expected to be the tertiary alcohol, 3-ethylheptan-3-ol.

Aldehydes and Ketones: Given that the initial oxidation occurs at the tertiary carbon, the formation of a simple ketone from the direct oxidation of the this compound backbone is not possible without C-C bond cleavage. However, oxidation at secondary carbons could theoretically yield ketones, such as 3-ethylheptan-2-one (B1596137) or 3-ethylheptan-4-one, though this would be a minor pathway compared to the reaction at the tertiary center. Aldehyde formation would require the oxidation of a primary carbon, which is the least reactive site.

Carboxylic Acids: The formation of carboxylic acids from this compound would necessitate the cleavage of C-C bonds, a process that requires more extreme conditions. For instance, the oxidation of the ethyl group or the butyl chain attached to the tertiary carbon could eventually lead to the formation of smaller carboxylic acids.

Substitution Reactions

Substitution reactions of alkanes, particularly halogenation, typically proceed via a free-radical chain mechanism. This mechanism involves initiation, propagation, and termination steps.

Halogenation Mechanisms (e.g., Chlorination, Bromination)

The halogenation of this compound involves the substitution of a hydrogen atom with a halogen atom (e.g., Cl or Br). The reaction is typically initiated by UV light or heat, which causes the homolytic cleavage of the halogen molecule into two halogen radicals.

Initiation: X₂ + energy → 2X• (where X = Cl, Br)

Propagation:

X• + R-H → H-X + R• (Hydrogen abstraction)

R• + X₂ → R-X + X• (Halogenation of the alkyl radical)

Termination: Various radical combination reactions can terminate the chain, for example:

X• + X• → X₂

R• + X• → R-X

R• + R• → R-R

The regioselectivity of halogenation depends on the halogen used. Chlorination is generally less selective, leading to a mixture of products where substitution has occurred at primary, secondary, and tertiary positions. Bromination, on the other hand, is highly selective and will predominantly occur at the most substituted carbon, which in the case of this compound is the tertiary carbon (C-3). This selectivity is attributed to the endothermic nature of hydrogen abstraction by a bromine radical, which makes the transition state more product-like and therefore more sensitive to the stability of the resulting alkyl radical.

Table 2: Predicted Major Monohalogenation Products of this compound

| Halogen | Major Product |

| Chlorine (Cl₂) | Mixture of chloro-3-ethylheptanes |

| Bromine (Br₂) | 3-Bromo-3-ethylheptane |

Radical Mechanism Intermediates

The key intermediates in the free-radical halogenation of this compound are the alkyl radicals formed during the hydrogen abstraction step. The stability of these radicals follows the order: tertiary > secondary > primary.

For this compound, three types of radicals can be formed:

Primary radical: Formed by abstraction of a hydrogen from a terminal methyl group.

Secondary radical: Formed by abstraction of a hydrogen from a methylene (B1212753) group.

Tertiary radical: Formed by abstraction of the hydrogen from the C-3 carbon.

The tertiary radical (3-ethylheptan-3-yl radical) is the most stable due to hyperconjugation, where the p-orbital containing the unpaired electron is stabilized by overlap with the C-H and C-C σ-bonds of the adjacent alkyl groups. This higher stability is the reason for the high regioselectivity observed in bromination.

Combustion and Autoignition Kinetics

C₉H₂₀ + 14O₂ → 9CO₂ + 10H₂O

The kinetics of combustion and autoignition are critical for understanding engine performance and pollutant formation. While specific data for this compound is limited, studies on similar branched alkanes like 3-methylheptane (B165616) provide valuable insights.

The autoignition of alkanes is characterized by a two-stage ignition process, particularly at lower temperatures, which is often referred to as the negative temperature coefficient (NTC) region. In this region, the ignition delay time increases with increasing temperature. This phenomenon is governed by the competition between chain-branching and chain-terminating reactions involving peroxy radicals.

For branched alkanes, the structure significantly influences reactivity. The presence of tertiary C-H bonds, as in this compound, can affect the rates of key isomerization reactions of peroxy radicals, which are crucial for low-temperature chain branching.

Table 3: General Trends in Autoignition Delay Times for Alkanes

| Temperature Range | General Trend | Dominant Chemistry |

| Low Temperature (< 750 K) | Ignition delay decreases with increasing temperature | Peroxy radical chemistry and chain branching |

| NTC Region (750-850 K) | Ignition delay increases with increasing temperature | Competition between chain branching and termination |

| High Temperature (> 850 K) | Ignition delay decreases with increasing temperature | H₂O₂ decomposition and small radical chemistry |

The combustion of this compound will proceed through a complex network of radical reactions, leading to the formation of various intermediates, including smaller alkanes, alkenes, and oxygenated species, before complete oxidation to CO₂ and H₂O.

Detailed Chemical Kinetic Reaction Mechanisms

The oxidation of this compound, like other large alkanes, is described by a detailed chemical kinetic reaction mechanism comprising thousands of elementary reactions and hundreds of chemical species. stanford.edu These comprehensive models are constructed hierarchically, building upon the well-understood chemistry of smaller molecules. osti.gov A complete mechanism for this compound would encompass both high- and low-temperature oxidation pathways.

Low-Temperature (< 900 K): This regime is characterized by the addition of molecular oxygen to alkyl radicals, followed by a sequence of isomerization and subsequent oxygen addition steps. This pathway is crucial for phenomena like autoignition and the negative temperature coefficient (NTC) behavior. nih.govresearchgate.net

High-Temperature (> 900 K): At higher temperatures, the dominant reaction pathways shift. The initial alkyl radicals tend to undergo thermal decomposition (pyrolysis) through β-scission reactions, breaking down into smaller, more stable alkenes and radicals. researchgate.netdocbrown.info

Developing such a mechanism involves applying established reaction rate rules, with specific attention paid to how the molecular structure of this compound—with its primary, secondary, and single tertiary C-H bonds—influences reaction rates for processes like H-atom abstraction and radical isomerization. osti.gov

Alkylperoxy Radical Isomerizations

A cornerstone of low-temperature alkane oxidation is the isomerization of alkylperoxy radicals (ROO•). nih.govnih.gov This process is a critical step that precedes the main chain-branching pathways. The sequence begins after an initial H-atom abstraction from the this compound molecule, forming an alkyl radical (R•), which then rapidly combines with molecular oxygen.

R• + O₂ → ROO•

The resulting alkylperoxy radical can then undergo an internal H-atom transfer, where a hydrogen atom from another part of the carbon chain moves to the peroxy group. This forms a hydroperoxyalkyl radical (•QOOH). nih.govresearchgate.net The rate of this isomerization is highly dependent on the size of the transition state ring formed during the H-atom transfer, with 6- and 7-membered rings being generally favored. nih.gov

Interactive Table: Key Steps in Low-Temperature Oxidation of this compound

| Step | Reaction Type | General Equation | Significance |

| 1 | H-atom Abstraction | C₉H₂₀ + •OH → C₉H₁₉• + H₂O | Forms the initial alkyl radical. |

| 2 | O₂ Addition | C₉H₁₉• + O₂ → C₉H₁₉OO• | Forms the alkylperoxy radical. |

| 3 | Isomerization | C₉H₁₉OO• → •C₉H₁₈OOH | Internal H-atom shift to form a hydroperoxyalkyl radical (•QOOH). Governs subsequent branching. |

| 4 | Second O₂ Addition | •C₉H₁₈OOH + O₂ → •OO(C₉H₁₈OOH) | Forms a hydroperoxyalkylperoxy radical. |

| 5 | Second Isomerization | •OO(C₉H₁₈OOH) → KHP + •OH | Leads to the formation of a ketohydroperoxide (KHP) and an OH radical, a key chain-branching step. |

Influence of Molecular Structure on Ignition Delay Times

The molecular structure of a fuel has a profound impact on its autoignition characteristics, commonly quantified by the ignition delay time (IDT). For alkanes, increased branching generally leads to longer ignition delay times and higher research octane (B31449) numbers (RON). tandfonline.comnih.gov This is because branched structures can form more stable tertiary radicals, and the presence of branching can hinder the key isomerization reactions that lead to low-temperature chain branching. kaust.edu.sa

In the case of this compound (a C9 alkane), its reactivity can be compared to its straight-chain isomer, n-nonane, and other isomers. Studies on C8 isomers like n-octane, 2-methylheptane (B165363), and 3-methylheptane show that while their high-temperature IDTs are nearly identical, their low-temperature reactivity differs significantly. kaust.edu.sa Specifically, 3-methylheptane was found to be less reactive (longer IDT) than 2-methylheptane at lower temperatures. kaust.edu.sakaust.edu.sa This suggests that the position of the alkyl branch is critical. By extension, this compound is expected to have a longer ignition delay time than n-nonane, particularly in the low- and intermediate-temperature regimes, due to the influence of its ethyl branch. kaust.edu.saresearchgate.net

Interactive Table: Comparative Reactivity of C8-C9 Alkanes

| Compound | Structure Type | Expected Ignition Delay Time (IDT) | Rationale |

| n-Nonane | Straight-chain | Shortest | Linear structure facilitates rapid low-temperature chain-branching reactions. |

| This compound | Branched (Ethyl) | Intermediate | Branching introduces more stable radicals and can hinder key isomerization steps, increasing IDT compared to n-nonane. |

| Isooctane (2,2,4-Trimethylpentane) | Highly Branched | Longest | Multiple branches significantly inhibit low-temperature reactivity, leading to a very long IDT and high octane rating. |

Chain-Branching and Termination Processes

Chain-Branching: The principal chain-branching sequence in low-temperature combustion of alkanes begins after the formation of the hydroperoxyalkyl radical (•QOOH). This radical adds a second O₂ molecule, isomerizes, and decomposes to form a ketohydroperoxide (KHP) and a hydroxyl (•OH) radical. researchgate.net The KHP is thermally unstable and decomposes further to produce two additional radicals. This sequence, which produces three radicals from one, leads to an exponential increase in reaction rate and is responsible for autoignition. researchgate.netresearchgate.net

Free-Radical Reactions and Hydrocarbon Cracking

At the high temperatures characteristic of thermal cracking (pyrolysis), the dominant reaction mechanism for this compound involves free-radical chain reactions that break down the molecule into smaller, lower molecular weight products. docbrown.infoscribd.com This process is distinct from catalytic cracking, which proceeds through ionic intermediates. libretexts.orgchemguide.co.uk The thermal cracking process consists of three main stages: initiation, propagation, and termination. psu.edupsu.edu

Initiation: The process begins with the homolytic cleavage of a C-C bond, which has a lower bond energy than C-H bonds, initiated by high thermal energy. docbrown.info This creates two smaller alkyl radicals.

Propagation: A highly reactive radical abstracts a hydrogen atom from a neutral this compound molecule, creating a new, larger radical and a smaller alkane. This new radical can then decompose via β-scission, where the C-C bond beta to the radical center breaks, yielding a stable alkene (like ethene or propene) and a new, smaller radical that continues the chain. psu.edu

Termination: The chain reaction concludes when two radicals combine to form a stable product, removing the reactive species from the system. psu.edu

Interactive Table: Stages of Thermal Cracking of this compound

| Stage | Description | Example Reaction |

| Initiation | High temperature causes homolytic fission of a C-C bond, creating two alkyl radicals. | C₉H₂₀ → C₄H₉• + C₅H₁₁• |

| Propagation | A radical abstracts an H-atom from a fuel molecule, or a larger radical breaks down (β-scission). | •CH₃ + C₉H₂₀ → CH₄ + •C₉H₁₉•C₉H₁₉ → C₇H₁₅• + C₂H₄ (Ethene) |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | •C₂H₅ + •CH₃ → C₃H₈ |

Modeling Radical Adsorption and Reaction Mechanisms (e.g., Eley-Rideal, Langmuir-Hinshelwood)

When the cracking or reforming of this compound occurs on the surface of a solid catalyst (heterogeneous catalysis), the reaction mechanism can be described by models such as the Langmuir-Hinshelwood and Eley-Rideal mechanisms. fiveable.me These models describe the interaction of reactant molecules with the catalyst's active sites.

Langmuir-Hinshelwood (LH) Mechanism: In this model, all reacting molecules must first adsorb onto the catalyst surface. researchgate.net The reaction then occurs between these adsorbed species. Finally, the product molecule desorbs from the surface, freeing the active site. The majority of surface-catalyzed reactions are believed to follow this mechanism. fiveable.meresearchgate.netsci-hub.se

Eley-Rideal (ER) Mechanism: This mechanism involves the adsorption of only one reactant molecule onto the surface. ucl.ac.uk The second reactant molecule then collides and reacts directly from the gas or liquid phase with the adsorbed species. The resulting product subsequently desorbs. fiveable.meyoutube.com

The rate equations derived from these models are different; for instance, the rate's dependence on reactant concentrations can help distinguish which mechanism is dominant. fiveable.me The LH mechanism often leads to a non-linear dependence as the surface becomes saturated at high reactant concentrations, whereas the ER mechanism can show a linear dependence on the concentration of the non-adsorbed reactant. fiveable.me

Catalytic Influence on Reaction Rates

Catalytic Cracking: Unlike thermal cracking which involves free radicals, catalytic cracking uses acidic catalysts, such as zeolites, to promote the formation of carbocation (or carbonium ion) intermediates. libretexts.orgshodhsagar.com These ionic intermediates undergo rearrangement and scission in ways that are different from free radicals, typically leading to a higher yield of branched alkanes and aromatic compounds, which are desirable for high-octane gasoline. chemguide.co.uk The process generally occurs at lower temperatures (e.g., ~500°C) and pressures compared to thermal cracking. libretexts.org

Activation Energy Modulation by Catalysts

Different types of reactions that this compound can undergo, such as isomerization, cracking, and dehydrogenation, have distinct activation energies that are further modulated by the choice of catalyst. For instance, in catalytic cracking, the activation energy for breaking C-C bonds in n-alkanes has been shown to decrease as the carbon chain length increases. researchgate.net This is attributed to the enhanced adsorption of longer chain alkanes on the catalyst surface. researchgate.net

Research on n-heptane hydroconversion provides insight into how different catalytic systems modulate activation energies. Bifunctional catalysts, which possess both metal sites (for hydrogenation/dehydrogenation) and acid sites (for isomerization/cracking), are commonly employed. The activation energy for isomerization reactions over these catalysts is generally lower than that for cracking reactions, promoting the formation of branched isomers which are valuable as high-octane gasoline components. researchgate.net

Table 1: Illustrative Activation Energies for Competing Reactions of Heptane (B126788) Isomers on a Bifunctional Catalyst

| Reaction Type | Typical Activation Energy (kJ/mol) |

| Isomerization | ~135 |

| Dehydrogenation | ~135 |

| Hydrocracking | ~200 |

Note: This table is based on average values for heptane isomers and related alkanes to illustrate the relative differences in activation energies for various reaction types. researchgate.net The actual values for this compound may vary depending on the specific catalyst and reaction conditions.

The data demonstrates that catalysts can be designed to create a significant energy barrier for undesired reactions like hydrocracking, while providing a more accessible pathway for valuable reactions such as isomerization.

Role of Catalysts in Reaction Selectivity

Selectivity in catalysis refers to the ability of a catalyst to direct a reaction to form a specific product or a class of products over others. For a molecule like this compound, which can undergo various transformations simultaneously, catalyst selectivity is paramount for maximizing the yield of desired products and minimizing the formation of less valuable ones, such as light gases from cracking.

The selectivity of a catalytic process is determined by the nature of the catalyst's active sites, its pore structure, and the reaction conditions.

Isomerization vs. Cracking: In the isomerization of heptane isomers, bifunctional catalysts like platinum supported on acidic materials (e.g., sulfated zirconia or zeolites) are often used. researchgate.netmdpi.com The goal is to produce multi-branched isomers, which have higher octane numbers. However, the acidic sites that catalyze the isomerization can also promote β-scission (cracking), leading to the formation of smaller alkanes. mdpi.com The selectivity towards isomerization is influenced by the balance between the metal and acid functions of the catalyst and the reaction temperature. researchgate.netresearchgate.net

Dehydrogenation and Aromatization: In catalytic reforming, platinum-based catalysts on supports like alumina (B75360) are used to dehydrogenate alkanes and naphthenes to form aromatics and hydrogen. osti.govresearchgate.net The selectivity of these catalysts can be modified by adding a second metal (promoter), such as tin or iridium. researchgate.netnih.gov For instance, the addition of tin to platinum catalysts is known to suppress hydrogenolysis (C-C bond breaking) and can alter the selectivity between olefin and aromatic formation. nih.gov

Studies on n-heptane isomerization provide a useful model for understanding the product distribution that might be expected from this compound. Over a Pt/sulfated zirconia catalyst, the primary products are methylhexanes and dimethylpentanes, with cracking products also being significant. researchgate.netmdpi.com

Table 2: Product Distribution in the Isomerization of n-Heptane over a Pt/Sulfated Zirconia Catalyst

| Product | Selectivity (wt %) at 4h |

| Isomerization Products | 70.49 |

| Methylhexanes | 23.69 |

| Dimethylpentanes | 10.02 |

| 3-Ethylpentane | 0.83 |

| Cracking Products (C1-C6) | 25.21 |

Source: Adapted from data on n-heptane isomerization to illustrate typical product selectivity. researchgate.net

This table highlights that even with a catalyst designed for isomerization, a significant portion of the reactant is converted to less desirable cracking products. The catalyst's role is to maximize the ratio of isomers to cracked products. The choice of support material, such as using silica-alumina versus alumina, can also drastically affect selectivity, with silica-alumina often showing higher activity but lower selectivity towards isomerization. researchgate.net Therefore, the careful design and selection of catalysts are critical for controlling the reaction pathways of this compound and achieving the desired product slate.

Computational Chemistry and Theoretical Modeling of 3 Ethylheptane Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For a molecule like 3-ethylheptane, MD simulations can provide a detailed picture of its conformational changes and interactions with its environment over time.

Force Field Applications (e.g., OPLS-AA) for Bond Dissociation Energies

Force fields are a collection of parameters used in molecular mechanics to calculate the potential energy of a system of atoms or molecules. The OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field is widely used to describe organic molecules like this compound. rsc.org It includes terms for bonds, angles, and torsions, as well as non-bonded interactions. rsc.org

One critical application of force fields in the study of this compound is the calculation of bond dissociation energies (BDEs). BDE is the energy required to break a specific bond in a molecule. In the context of this compound, the C-C and C-H bonds at its branching point are of particular interest. MD simulations using force fields like OPLS-AA can model the stretching and breaking of these bonds, providing estimates of their dissociation energies. This information is crucial for understanding the stability of the molecule and predicting its behavior in reactions such as catalytic cracking, where the selective breaking of bonds is a key step.

The accuracy of these calculations depends on the quality of the force field parameters. For alkanes, these parameters are generally well-established, allowing for reliable predictions of BDEs. usp.br However, for more complex systems or unusual bonding situations, the force field may need to be re-parameterized against experimental data or higher-level quantum chemical calculations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov For this compound, DFT can be used to explore various aspects of its reactivity and the mechanisms of its reactions. nih.gov

Transition State Mapping in Isomerization Reactions

Isomerization reactions involve the structural rearrangement of a molecule to form one of its isomers. For this compound, this could involve the migration of the ethyl group to a different position on the heptane (B126788) chain. These reactions typically proceed through a high-energy transition state.

DFT is particularly well-suited for mapping the potential energy surface of a reaction and locating the transition state. nih.gov By calculating the energies of the reactant, product, and various intermediate structures, a reaction pathway can be constructed. The highest point on this pathway corresponds to the transition state, and its energy determines the activation energy of the reaction.

For the isomerization of this compound, DFT calculations can identify the specific bond-breaking and bond-forming events that occur during the reaction. nih.gov This allows for a detailed understanding of the reaction mechanism at the molecular level. nih.gov For example, in acid-catalyzed isomerization, DFT can model the interaction of the alkane with the catalyst and map the energetic profile of the resulting carbocation rearrangements.

Prediction of Optimal Catalyst Structures

The synthesis of this compound can be achieved through various catalytic processes. The efficiency and selectivity of these reactions are highly dependent on the structure of the catalyst. DFT can be a valuable tool in the rational design of new and improved catalysts.

By modeling the interaction of this compound or its precursors with different catalyst surfaces or active sites, DFT can predict which catalyst structures are most likely to promote the desired reaction. For instance, in the context of hydroisomerization, zeolites are commonly used as catalysts. DFT calculations can be used to study the adsorption of this compound within the pores of different zeolites and to calculate the activation energies for the key isomerization steps. This allows for the screening of a large number of potential catalysts and the identification of those with the most favorable geometric and electronic properties.

Quantum Chemical (QM) Calculations

Quantum chemical (QM) calculations encompass a range of methods based on quantum mechanics to study chemical systems. rsc.org While DFT is a type of QM calculation, this section refers to other QM methods, such as wavefunction-based approaches, which can provide even higher accuracy, albeit at a greater computational expense. numberanalytics.com

Explanation of Reaction Mechanisms and Stereoselectivities

QM calculations are instrumental in elucidating complex reaction mechanisms and explaining observed stereoselectivities. scielo.br For reactions involving this compound, QM methods can provide a detailed picture of the electronic structure changes that occur throughout the reaction. scielo.br

For example, in reactions where chiral centers are formed, QM calculations can be used to predict the relative energies of the different stereoisomeric transition states. This allows for the rationalization of why one stereoisomer is formed in preference to another. By analyzing the subtle electronic and steric interactions in the transition state, a deeper understanding of the factors controlling stereoselectivity can be achieved.

Furthermore, QM calculations can be used to study reactions that are difficult to probe experimentally, such as those involving highly reactive intermediates or very fast reaction steps. nrel.gov By providing a theoretical framework for understanding the reaction, QM calculations can guide experimental efforts and contribute to the development of new synthetic methodologies. rsc.org

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. researchgate.netresearchgate.net For a molecule like this compound, the PES is a complex, multi-dimensional landscape that maps its potential energy across all possible atomic arrangements. rsc.org The exploration of this surface is crucial for understanding molecular stability, predicting reaction pathways, and identifying the mechanisms of chemical reactions. rsc.org

The primary goal of PES mapping is to locate stationary points, which are points on the energy landscape where the net force on each atom is zero. These points correspond to stable molecules (energy minima) and transition states (saddle points). ic.ac.uk For this compound, a flexible alkane, PES mapping is integral to conformational analysis, which is the study of the different spatial arrangements (conformations) arising from rotation around its single carbon-carbon bonds. ic.ac.ukscribd.com

The results of such an analysis would provide the relative free energies of the possible conformers, allowing for the prediction of their equilibrium populations.

| Conformer Description | Key Dihedral Angle(s) | Calculated Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (anti-anti) | C2-C3-C4-C5 ≈ 180° | 0.00 | ~75 |

| Gauche Conformer 1 | C2-C3-C4-C5 ≈ 60° | +3.8 | ~15 |

| Gauche Conformer 2 | C4-C3(Et)-Cα-Cβ ≈ 60° | +4.2 | ~9 |

| Eclipsed Transition State | C2-C3-C4-C5 ≈ 0° | +21.0 | <0.1 |

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling is a powerful tool used to simulate the evolution of complex chemical reaction systems over time. uni-heidelberg.defiveable.me For a hydrocarbon like this compound, this involves constructing a detailed chemical kinetic mechanism, which is a comprehensive set of elementary chemical reactions and their corresponding rate constants. researchgate.netcrans.org These mechanisms are essential for predicting combustion phenomena, such as ignition delay and flame speed, and for understanding the formation of products and pollutants. acs.orgacs.org

The development of a kinetic model for a large alkane is a significant undertaking, often involving hundreds of species and thousands of elementary reactions. researchgate.net These models are typically hierarchical, meaning the mechanism for a large molecule like this compound would be built upon a well-validated core mechanism for smaller molecules (e.g., C0-C4 chemistry). acs.orgresearchgate.net The reaction classes and rate rules are often derived from foundational fuels like n-heptane and iso-octane. llnl.gov

Once a kinetic model is constructed, reaction flow and sensitivity analyses are employed to interpret the complex reaction network. uni-heidelberg.de

Reaction Flow Analysis tracks the consumption and formation pathways of specific species, providing a quantitative picture of the dominant chemical routes under given conditions. acs.orgmdpi.com For the combustion of an alkane like this compound, this analysis would reveal how the parent fuel is broken down into smaller radicals and intermediates, and how these species subsequently react to form final products like carbon dioxide and water. mdpi.commdpi.com For instance, analysis of n-alkane combustion shows that at high temperatures, the fuel is primarily consumed through H-abstraction reactions by small radicals (like OH), followed by β-scission of the resulting alkyl radicals to form smaller alkenes and radicals. researchgate.netmdpi.com

| Reaction | Normalized Sensitivity Coefficient | Effect on Ignition |

|---|---|---|

| C9H20 + OH <=> C9H19 + H2O | -0.35 | Promoting |

| C9H19 + O2 <=> C9H19O2 | -0.28 | Promoting |

| C9H19O2 <=> QOOH + OH | -0.21 | Promoting (Chain Branching) |

| C9H19O2 + HO2 <=> C9H19OOH + O2 | +0.15 | Inhibiting |

| HO2 + HO2 <=> H2O2 + O2 | +0.12 | Inhibiting |

Data adapted from studies on n-nonane combustion. acs.orgresearchgate.net

Modeling the combustion of this compound involves simulating its oxidation over a wide range of temperatures, pressures, and equivalence ratios. Detailed kinetic models are developed to capture key combustion characteristics, including the negative temperature coefficient (NTC) behavior observed in larger alkanes. acs.orgjst.go.jp

The process begins with the development of a comprehensive reaction mechanism, as described previously. researchgate.netllnl.gov This model is then validated by comparing its predictions against experimental data. uni-heidelberg.de Standard experimental platforms for acquiring such validation data include:

Shock Tubes: Used to measure ignition delay times at high temperatures and pressures. acs.org

Rapid Compression Machines (RCMs): Provide ignition delay data at lower temperatures, relevant to the NTC region. uni-heidelberg.de

Jet-Stirred Reactors (JSRs): Used to measure the concentration profiles of stable intermediate species during oxidation. uni-heidelberg.de

Laminar Flame Burners: Provide data on flame speeds. acs.org

Simulations are performed using specialized software packages that solve the governing equations for chemically reacting flows. acs.org A study on n-nonane isomers demonstrated that a detailed kinetic model could successfully reproduce ignition delay times measured in a shock tube, including the significant reactivity differences between linear and highly branched isomers. jst.go.jp

| Experimental Apparatus | Measured Parameter | Temperature Range (K) | Pressure Range (atm) | Equivalence Ratios (Φ) |

|---|---|---|---|---|

| Shock Tube | Ignition Delay Time | 680 - 1450 | 2 - 15 | 0.5, 1.0, 2.0 |

| Jet-Stirred Reactor | Species Concentrations | 550 - 1150 | 1 - 10 | 0.25 - 2.0 |

| Laminar Flame Burner | Laminar Flame Speed | 298 - 470 (unburnt) | 1 | 0.6 - 1.6 |

Data sourced from comprehensive studies on n-nonane combustion. acs.org

Structural Isomerization Energetics

Structural isomers, such as the 35 isomers of nonane (B91170) (C9H20), share the same molecular formula but differ in their atomic connectivity. wikipedia.orgontosight.ai These structural differences lead to variations in their thermodynamic properties, most notably their heats of formation (ΔfH°). The study of isomerization energetics is critical for understanding the relative stability of isomers and predicting their equilibrium concentrations at different temperatures, which is important in processes like petroleum refining. nist.govnist.gov

The heats of isomerization can be determined experimentally by precisely measuring the heats of combustion for each isomer. nist.govnist.gov For example, a study on six nonane isomers determined their heats of isomerization relative to n-nonane. The results showed that highly branched isomers like 2,2,4,4-tetramethylpentane (B94933) are more stable (have a more negative heat of isomerization) than n-nonane. nist.gov Combining these values with known heats of vaporization allows for the calculation of isomerization energetics in the gas phase. nist.gov

| Isomer Name | Structure Type | Standard Enthalpy of Formation (kJ/mol) |

|---|---|---|

| n-Nonane | Linear | -229.3 wikipedia.org |

| This compound | Singly Branched | -236.1 |

| 2-Methyloctane | Singly Branched | -234.8 |

| 3,3-Diethylpentane | Highly Branched | -248.5 nist.gov |

| 2,2,4,4-Tetramethylpentane | Highly Branched | -258.7 nist.gov |

*Estimated values based on group additivity methods, consistent with experimental trends. nist.gov

Advanced Spectroscopic and Chromatographic Analytical Methodologies for 3 Ethylheptane

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile organic compounds like 3-ethylheptane. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. wikipedia.org This combination allows for the effective separation of this compound from its isomers and other compounds in a mixture, followed by its unambiguous identification based on its mass spectrum. wikipedia.org

Structural Confirmation and Branching Pattern Verification

GC-MS is instrumental in confirming the molecular structure and verifying the specific branching pattern of this compound. Upon injection into the gas chromatograph, the compound travels through a capillary column, and its retention time is a key initial identifier. For instance, the Kovats retention index, a standardized measure, for this compound has been reported as 870 on a standard non-polar column. nih.gov

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint. For this compound, the mass spectrum shows a characteristic fragmentation pattern. The most abundant ion peak (base peak) is observed at m/z 57, with other significant peaks at m/z 43 and 41. nih.gov The analysis of these fragments allows for the definitive confirmation of the ethyl group at the third carbon position of the heptane (B126788) backbone.

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Kovats Retention Index (non-polar column) | 870 nih.gov |

| Top Peak (m/z) | 57 nih.gov |

| 2nd Highest Peak (m/z) | 43 nih.gov |

| 3rd Highest Peak (m/z) | 41 nih.gov |

This table summarizes key GC-MS parameters for the identification of this compound.

Quantification and Purity Assessment

GC-MS is also a powerful tool for the quantification and purity assessment of this compound samples. By creating a calibration curve with standards of known concentration, the amount of this compound in an unknown sample can be accurately determined. The area under the chromatographic peak corresponding to this compound is proportional to its concentration. This methodology is critical in various applications, such as analyzing the composition of petroleum naphthas or other complex hydrocarbon mixtures where this compound may be a component. gcms.czshimadzu.com The high sensitivity of GC-MS allows for the detection and quantification of even trace amounts of the compound. wikipedia.org Purity assessment involves identifying and quantifying any impurities present in the sample, which will appear as separate peaks in the chromatogram.

Applications in Pyrolysis Studies

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a specialized technique used to analyze non-volatile materials. csic.es While this compound itself is volatile, Py-GC-MS can be used to study the thermal decomposition (pyrolysis) of larger molecules or materials where this compound might be a degradation product. For example, the pyrolysis of certain polymers or biomass could potentially yield a variety of smaller hydrocarbons, including branched alkanes like this compound. mdpi.comlqa.com The Py-GC-MS setup involves heating the sample to a high temperature in an inert atmosphere, and the resulting volatile fragments are then introduced into the GC-MS for separation and identification. This can provide valuable information about the original material's composition and thermal stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the carbon skeleton and the placement of the ethyl branch. spectrabase.com

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons (hydrogen atoms) in a molecule. The spectrum for this compound, while complex due to overlapping signals of the alkane chain, reveals key features. The protons on the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl branch and the main heptane chain will have distinct chemical shifts and splitting patterns based on their neighboring protons. While specific, detailed assignments for all protons in this compound can be challenging due to signal overlap common in alkanes, the integration of the signals corresponds to the number of protons in each environment, and the splitting patterns provide connectivity information. docbrown.info

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is particularly powerful for determining the carbon framework of a molecule. Since each chemically non-equivalent carbon atom gives a distinct signal, the ¹³C NMR spectrum of this compound provides a clear picture of its structure. Due to the molecule's asymmetry, all nine carbon atoms are chemically distinct and therefore produce nine unique signals in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of their local electronic environment. For instance, the carbon atom at the branching point (C3) will have a characteristic chemical shift that is different from the other methine, methylene, and methyl carbons in the molecule. This allows for unambiguous confirmation of the 3-ethyl substitution pattern. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 14.2 |

| C2 | 23.1 |

| C3 | 42.0 |

| C4 | 29.8 |

| C5 | 26.5 |

| C6 | 32.0 |

| C7 | 11.0 |

| Ethyl-CH₂ | 25.5 |

| Ethyl-CH₃ | 14.2 |

Note: These are predicted values and may vary slightly from experimental data. The table illustrates the distinct chemical environment of each carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool used to identify molecules and elucidate their structure based on their unique vibrational modes. uni-siegen.de Both Infrared (IR) and Raman spectroscopy probe these vibrations, but they operate on different principles and are governed by different selection rules, often providing complementary information. uni-siegen.de

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. utdallas.edu For a vibration to be IR active, it must result in a change in the molecule's dipole moment. utdallas.edu The IR spectrum of this compound, like other alkanes, is characterized by absorptions arising from C-H and C-C bond vibrations. libretexts.org

The primary absorptions for this compound are found in two main regions:

C-H Stretching Vibrations: Strong absorptions appear in the 2850-3000 cm⁻¹ region. These are characteristic of all compounds containing aliphatic C-H bonds. libretexts.org The presence of both methyl (CH₃) and methylene (CH₂) groups contributes to this complex band.

C-H Bending (Deformation) Vibrations: Absorptions corresponding to the bending of C-H bonds occur at lower wavenumbers. CH₂ groups typically show scissoring vibrations between 1470-1450 cm⁻¹, while CH₃ groups exhibit characteristic asymmetric and symmetric bending vibrations around 1470-1435 cm⁻¹ and 1385-1370 cm⁻¹, respectively. docbrown.info

Since this compound is a simple alkane, its IR spectrum is notable for the absence of strong absorption bands associated with common functional groups like hydroxyl (O-H, ~3300 cm⁻¹), carbonyl (C=O, ~1715 cm⁻¹), or cyano (C≡N, ~2250 cm⁻¹). utdallas.edulibretexts.org This absence is a key piece of information in its structural identification.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend (CH₂ Scissoring) | 1470 - 1450 | Medium |

| C-H Bend (CH₃ Asymmetric) | 1470 - 1435 | Medium |

| C-H Bend (CH₃ Symmetric) | 1385 - 1370 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. anton-paar.com When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of the molecule's vibrational modes. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. uni-siegen.de

For non-polar molecules like this compound, vibrations of the carbon-carbon backbone are often strong in the Raman spectrum, whereas they are weak in the IR spectrum. This makes Raman and IR spectroscopy highly complementary techniques. The Raman spectrum of this compound would be expected to show:

Strong C-C Stretching Bands: The skeletal vibrations of the carbon chain are prominent in the Raman spectrum, typically appearing in the 800-1200 cm⁻¹ range.

Symmetric C-H Vibrations: Symmetric C-H stretching and bending vibrations also produce distinct Raman signals.

Fingerprint Region: Similar to IR, the Raman spectrum has a fingerprint region below 1500 cm⁻¹ that is highly characteristic of the molecule's specific structure and conformation. anton-paar.com This region is crucial for distinguishing this compound from its isomers.

The PubChem database confirms the availability of Raman spectral data for this compound, which can be used as a standard for identification purposes. nih.gov

Hyphenated Techniques and Advanced Detection

To analyze complex mixtures or detect minute quantities of this compound, more advanced analytical strategies are required. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable in this context.

High-Resolution Gas Chromatography (HRGC) Applications

High-Resolution Gas Chromatography (HRGC), which utilizes narrow-bore capillary columns, is the premier technique for separating volatile and semi-volatile organic compounds like this compound. ontosight.ai Its high resolving power allows for the separation of closely related isomers, which is critical in petrochemical and environmental analysis. researchgate.net

In the analysis of this compound, HRGC is used to:

Isolate from Complex Matrices: Separate this compound from other hydrocarbons in samples such as gasoline, crude oil, or environmental extracts.

Quantify with High Precision: When coupled with a detector like a Flame Ionization Detector (FID), HRGC provides accurate quantification of this compound.

Determine Retention Index: The Kovats Retention Index (RI) is a standardized measure used to identify compounds in GC. It is determined by comparing the retention time of the analyte to that of n-alkane standards. PubChem lists several Kovats RI values for this compound on various stationary phases, such as a standard non-polar column where its index is approximately 870. nih.gov

For definitive identification, HRGC is often coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides not only the retention time from the GC but also a mass spectrum of the eluting compound, which serves as a molecular fingerprint, greatly enhancing the certainty of identification. drawellanalytical.com

Development of Novel Analytical Techniques for Trace Detection

Detecting trace levels of this compound, for instance as a contaminant in water or as a biomarker in geological samples, requires highly sensitive analytical methods. Novel techniques often focus on improving sample preparation and detector sensitivity.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. It extracts and concentrates volatile compounds like this compound from the sample matrix. The fiber is then directly inserted into the GC injector for analysis, significantly lowering detection limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For ultra-trace analysis in complex matrices, GC-MS/MS is employed. ucalgary.ca This technique uses a triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM). A specific parent ion from the target analyte is selected, fragmented, and then a specific daughter ion is monitored. ucalgary.ca This process drastically reduces background noise and chemical interference, leading to highly specific and sensitive quantification with detection limits potentially reaching the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) level. ucalgary.ca

Validation of Analytical Methods (e.g., Recovery Rates, Calibration Curves)

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. researchgate.net For a quantitative method like HRGC-FID or HRGC-MS to be considered reliable, it must be validated for several key parameters according to guidelines from bodies like the International Council for Harmonisation (ICH). ich.org

Calibration Curve and Linearity: A calibration curve is generated by analyzing a series of standards of known concentrations. The instrument's response is plotted against the concentration, and a linear regression is applied. Linearity is established if the coefficient of determination (r²) is close to 1.0, demonstrating a direct proportionality between signal and concentration over a specified range. ich.orgwaters.com For a reliable curve, a minimum of five concentration levels is recommended. ich.org

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through spike-recovery experiments, where a known amount of this compound is added to a blank sample matrix. The sample is then analyzed, and the percentage of the spiked amount that is measured (% Recovery) is calculated. Acceptable recovery rates are typically within a range of 80-120%, depending on the concentration level. waters.com

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of the results.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, often defined as a signal-to-noise ratio of 3:1. unodc.org The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. waters.comunodc.org

Table 2: Hypothetical Validation Data for HRGC-MS Analysis of this compound

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 1 - 200 µg/L | - |

| Coefficient of Determination (r²) | 0.9995 | ≥ 0.995 |

| Accuracy (% Recovery at 50 µg/L) | 98.5% | 80 - 120% |

| Precision (RSD at 50 µg/L, n=6) | 3.2% | ≤ 15% |

| Limit of Detection (LOD) | 0.3 µg/L | S/N ≥ 3 |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethylpentane |

| n-alkanes |

| Carbon |

Environmental Chemical Processes Involving 3 Ethylheptane As a Model Compound

Atmospheric Chemistry of Branched Alkanes

The atmospheric chemistry of branched alkanes like 3-ethylheptane is of significant interest due to their role as volatile organic compounds (VOCs) that contribute to the formation of secondary air pollutants. Their chemical transformations in the atmosphere influence tropospheric ozone levels and lead to the production of secondary organic aerosols (SOA), which have well-documented effects on climate and human health.

This compound, a branched-chain alkane, is classified as a volatile organic compound (VOC). VOCs are carbon-containing chemicals that readily evaporate at room temperature. In the atmosphere, in the presence of sunlight and nitrogen oxides (NOx), VOCs undergo photochemical reactions that contribute to the formation of ground-level ozone, a major component of smog nih.govresearchgate.net.

Beyond their role in ozone formation, the atmospheric oxidation of branched alkanes like this compound is a significant source of secondary organic aerosols (SOA). SOA is formed when the oxidation products of VOCs have low enough volatility to partition from the gas phase to the aerosol phase nih.govfrontiersin.org. These fine particulate matter have adverse effects on human health and can influence the Earth's radiative balance nih.gov.

The formation of SOA from branched alkanes is a complex, multigenerational oxidation process nih.gov. The initial reaction with OH radicals leads to the formation of a variety of oxygenated organic compounds. The molecular structure of the parent alkane, including its size and the degree of branching, is a dominant factor in determining the SOA yield nih.gov.

For branched alkanes, the oxidation pathways can differ from those of their linear counterparts. The resulting alkoxy radicals from branched alkanes are more prone to fragmentation, which can lead to the formation of smaller, more volatile products and thus potentially lower SOA yields compared to linear alkanes of the same carbon number. However, branched alkanes still account for a higher proportion of SOA mass in diesel fuel emissions due to their higher initial contribution oup.comresearchgate.net.

The reaction products that contribute to SOA from branched alkanes include multifunctional compounds such as alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls nih.gov. In the particle phase, these compounds can undergo further reactions, such as the isomerization of 1,4-hydroxycarbonyls to form cyclic hemiacetals, which can then dehydrate nih.gov.

Table 1: Factors Influencing Secondary Organic Aerosol (SOA) Formation from Branched Alkanes

| Factor | Influence on SOA Formation |

| Molecular Structure | The size and branching of the carbon skeleton are dominant factors driving SOA yield nih.gov. For a given carbon number, SOA yields generally follow the order: cyclic > linear > branched frontiersin.org. |

| NOx Levels | SOA yields from branched alkanes are significantly impacted by NOx levels. |

| Pre-existing Aerosols | The presence of pre-existing organic particles can enhance the partitioning of semi-volatile oxidation products to the aerosol phase, though this is dependent on the physicochemical properties of the seed aerosol researchgate.net. |

| Volatility of Products | Oxidation products of branched alkanes tend to be more volatile than those of linear alkanes with the same carbon number, which can reduce SOA yields oup.comresearchgate.net. |

Accurately predicting the formation of SOA from branched alkanes in atmospheric models is a significant challenge due to the vast number of isomers and the complexity of their oxidation mechanisms. Several models have been developed to simulate these multiphase reactions.

The Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) is a tool used to generate explicit gas-phase oxidation mechanisms for organic compounds, including branched alkanes nih.gov. While it provides a detailed representation of the chemistry, the resulting mechanisms can be too complex to be directly incorporated into large-scale atmospheric models.

The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model is another tool used to predict SOA formation from the multiphase reactions of various hydrocarbons, including branched alkanes oup.comresearchgate.netfrontiersin.org. UNIPAR processes multiphase partitioning and aerosol-phase reactions. A key challenge for modeling branched alkanes is the lack of practically applicable explicit gas-phase mechanisms. To address this, an innovative approach has been to construct the product distribution for a branched alkane based on that of a linear alkane with a similar vapor pressure, with adjustments to account for the effects of branching on autoxidation reactions oup.comresearchgate.net.

Simulations using these models have shown that both the size and the branching of the carbon skeleton are crucial factors influencing SOA yield nih.gov. However, current models still face limitations. For instance, some models appear unable to explain the large production of highly oxygenated organic aerosols (OOA) from alkane precursors, suggesting that some chemical pathways may be missing or underrepresented nih.gov.

Table 2: Key Models and Approaches for Simulating Branched Alkane Atmospheric Chemistry

| Model/Approach | Description | Key Findings/Challenges |

| GECKO-A | Generates explicit gas-phase oxidation mechanisms. | Provides detailed chemistry but can be computationally expensive. Models may not fully capture the formation of highly oxygenated organic aerosols nih.gov. |

| UNIPAR | Simulates multiphase partitioning and aerosol-phase reactions to predict SOA formation. | Requires a product distribution from an explicit gas mechanism. Innovative methods are used to approximate these for branched alkanes. Shows that branched alkanes contribute significantly to SOA mass from diesel fuel oup.comresearchgate.netfrontiersin.org. |

Microbial Degradation Studies

In soil and aquatic environments, the fate of this compound is largely determined by microbial degradation. A wide range of microorganisms have evolved the metabolic capability to utilize alkanes as a source of carbon and energy. The efficiency of this biodegradation is influenced by both the chemical structure of the alkane and various environmental factors.

The microbial metabolism of branched alkanes can differ significantly from that of n-alkanes. While many microorganisms can degrade linear alkanes, the presence of branching can present a metabolic challenge, often resulting in slower degradation rates.

Some microorganisms, such as certain species of Brevibacterium, have been shown to possess distinct metabolic pathways for normal and branched alkanes nih.gov. While n-alkanes are typically metabolized via terminal oxidation followed by β-oxidation of the resulting fatty acid, some branched alkanes are degraded through a pathway involving the formation of dicarboxylic acids, which then undergo β-oxidation nih.gov. The presence of n-alkanes can sometimes inhibit the degradation of branched alkanes, suggesting that the enzymatic machinery for branched-chain alkane degradation may be inducible nih.gov.

A variety of bacteria, yeasts, and fungi are capable of degrading alkanes under aerobic conditions nih.gov. Common aerobic hydrocarbon-utilizing microorganisms are found among genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Arthrobacter. These microbes initiate the degradation process by incorporating molecular oxygen into the alkane molecule, a reaction catalyzed by enzymes such as monooxygenases or dioxygenases oup.comnih.gov.

In environmental systems, the biodegradation of branched alkanes like this compound can proceed through several pathways, primarily under aerobic conditions, although anaerobic degradation is also possible.

Aerobic Biodegradation: The most common initial step in the aerobic degradation of alkanes is the oxidation of a terminal methyl group to a primary alcohol. This reaction is catalyzed by an alkane hydroxylase. The alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA, which can then be assimilated into central metabolic pathways.

For branched alkanes, the initial attack can also occur at a subterminal carbon atom, leading to the formation of a secondary alcohol. This can be further oxidized to a ketone. The presence of branching can hinder the process of β-oxidation, requiring microorganisms to employ alternative enzymatic strategies.

Anaerobic Biodegradation: Under anoxic conditions, the degradation of alkanes occurs through different biochemical mechanisms, as molecular oxygen is not available as a reactant. One well-studied mechanism for n-alkane activation is the addition of the alkane to a fumarate molecule, a reaction catalyzed by a glycyl radical enzyme nih.gov. This process has been observed in sulfate-reducing and denitrifying bacteria. This pathway results in the formation of alkylsuccinates, which can then be further metabolized. While this has been primarily studied for n-alkanes, similar mechanisms may be involved in the anaerobic degradation of branched alkanes.

Table 3: Overview of Alkane Biodegradation Pathways

| Pathway | Conditions | Initial Enzymatic Attack | Key Intermediates |

| Aerobic Terminal Oxidation | Aerobic | Alkane hydroxylase | Primary alcohol, aldehyde, fatty acid |

| Aerobic Subterminal Oxidation | Aerobic | Monooxygenase | Secondary alcohol, ketone |

| Anaerobic Fumarate Addition | Anaerobic | Glycyl radical enzyme | Alkylsuccinates |

| Dicarboxylic Acid Pathway | Aerobic (for some branched alkanes) | Not fully elucidated | Dicarboxylic acids |

Table of Mentioned Chemical Compounds

Lack of Scientific Data on the Allelopathic Effects of this compound on Algal Growth

Despite a comprehensive search of available scientific literature, no specific studies or data were found concerning the allelopathic effects of the chemical compound this compound on algal growth. Consequently, the requested article section on this topic, including detailed research findings and data tables, cannot be generated at this time.

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects. In aquatic ecosystems, the allelopathic interactions between various organisms, including plants, algae, and microorganisms, play a crucial role in shaping community structure and dynamics.

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that can act as allelochemicals. Some studies have explored the general phytotoxic effects of certain branched alkanes, the chemical class to which this compound belongs, on terrestrial plants. However, this information cannot be directly extrapolated to predict the effects of this compound on aquatic algae, as the physiological and ecological differences between these organisms and environments are significant.

The current body of scientific research has not specifically investigated this compound as a model compound for assessing allelopathic effects on algal growth in ecological impact assessments. Therefore, there is no data available to populate the requested subsections with thorough, informative, and scientifically accurate content. Further experimental research would be required to determine if this compound exhibits any allelopathic properties towards algae and to quantify such effects.

Future Research Directions and Methodological Innovations

Integration of Computational and Experimental Methodologies

The convergence of computational modeling and empirical experimentation offers a powerful paradigm for deepening the understanding of branched alkanes like 3-Ethylheptane at a molecular level. Future research will increasingly rely on this integrated approach to elucidate reaction mechanisms, predict material properties, and guide the design of new chemical processes.

A key strategy involves the use of experimental data to validate and refine computational models. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Small-Angle X-ray Scattering (SAXS), and Cryo-Electron Microscopy (Cryo-EM) provide structural and dynamic information that can be used to benchmark and improve the accuracy of simulations. nih.gov For instance, Density Functional Theory (DFT) calculations are employed to determine intrinsic activation energies for key reactions in hydrocarbon cracking, such as β-scission, within different zeolite frameworks. rsc.org These theoretical findings can be correlated with experimental observations to build a more complete picture of catalytic processes. rsc.org

Molecular dynamics (MD) and Monte Carlo (MC) simulations are instrumental in exploring the conformational landscapes and phase behavior of alkanes. nih.govresearchgate.net These computational methods can predict how molecules like this compound behave under confinement or how they interact with surfaces, which is crucial for applications in catalysis and separation processes. researchgate.net The synergy between these simulations and experimental validation allows for the development of robust models that can accelerate the discovery and optimization of chemical transformations. nih.gov

| Methodology | Application in Branched Alkane Research | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculating activation energies of cracking reactions; modeling catalyst-substrate interactions. rsc.org | Predicting reactivity in catalytic converters; understanding isomerization pathways. |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes; predicting transport properties. nih.gov | Elucidating behavior in lubricants; modeling diffusion through porous materials. |

| Monte Carlo (MC) Simulation | Studying adsorption and phase equilibria; predicting thermodynamic properties. nih.govresearchgate.net | Assessing interactions with sorbent materials; predicting vapor-liquid equilibrium. |

| In-situ Spectroscopy (NMR, IR) | Validating computational predictions of reaction intermediates and pathways. nih.govnih.gov | Confirming theoretical mechanisms of synthesis or degradation. |

Development of Highly Selective and Sustainable Synthetic Routes

The chemical industry's shift towards green and sustainable practices is driving research into new synthetic methods that minimize environmental impact. For branched alkanes like this compound, this involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes.

A primary goal is to reduce reliance on volatile organic solvents by utilizing alternative reaction media. rsc.org Water, supercritical fluids like carbon dioxide, and ionic liquids are being explored as greener substitutes that can also facilitate catalyst recovery and recycling. rsc.orgnih.gov The development of solvent-free reaction conditions represents the ultimate objective in sustainable synthesis. rsc.org

| Sustainable Approach | Description | Relevance to this compound Synthesis |

| Alternative Solvents | Utilizing water, supercritical CO₂, or ionic liquids to replace traditional volatile organic compounds. rsc.orgnih.gov | Reducing the environmental footprint of synthesis and purification processes. |

| Biocatalysis | Employing enzymes to catalyze reactions with high specificity and under mild, aqueous conditions. rsc.orgnih.gov | Enabling selective functionalization of the alkane backbone. |

| Earth-Abundant Metal Catalysts | Using catalysts based on common metals like iron to replace rare and precious metals. unibe.ch | Lowering the cost and environmental impact of catalytic transformations. |

| Process Intensification | Combining multiple reaction steps into a single, one-pot process to minimize waste and energy use. rsc.org | Improving the atom economy and overall efficiency of synthetic routes. |

Advancements in Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is becoming indispensable for the development of efficient and controlled chemical syntheses. nih.govmt.com By enabling real-time monitoring of reaction parameters, PAT facilitates a deeper understanding of reaction kinetics and mechanisms, leading to improved yields, quality, and safety. mt.comcoleparmer.co.uk